(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride

Catalog No.
S1902760
CAS No.
35000-37-4
M.F
C24H26ClO2P
M. Wt
412.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(tert-Butoxycarbonylmethyl)triphenylphosphonium ch...

CAS Number

35000-37-4

Product Name

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;chloride

Molecular Formula

C24H26ClO2P

Molecular Weight

412.9 g/mol

InChI

InChI=1S/C24H26O2P.ClH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1

InChI Key

PWEGQXPODNSKMU-UHFFFAOYSA-M

SMILES

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride is a phosphonium salt characterized by the molecular formula C24_{24}H26_{26}ClO2_2P and a molecular weight of 412.89 g/mol. This compound features a tert-butoxycarbonyl group attached to a methyl group, which is further linked to a triphenylphosphonium moiety. The presence of the triphenylphosphonium group imparts unique properties, making it valuable in various chemical applications, particularly in organic synthesis and as a reagent in stereoselective reactions .

  • Phase-transfer catalysts: These compounds can help move reactants between different phases (e.g., water and organic solvents) in a chemical reaction [].
  • Antimicrobial agents: Some quaternary phosphonium salts have been studied for their antimicrobial properties [].
  • Organic synthesis: Phosphonium salts can act as catalysts or reagents in various organic reactions. Their ability to form stable ylides makes them useful in condensation reactions and cycloadditions PubChem:
  • Material science: Phosphonium salts are being investigated for their potential applications in the development of new materials, such as ionic liquids, flame retardants, and lubricants ScienceDirect:
  • Medicinal chemistry: Some phosphonium salts exhibit biological activity and are being explored for their potential use in medicinal applications NCBI: )

The compound is primarily utilized as a reagent in organic synthesis, particularly for the formation of carbon-carbon bonds and in the preparation of complex organic molecules. It can participate in several types of reactions, including:

  • Nucleophilic Substitution: The chloride ion can be displaced by various nucleophiles, facilitating the introduction of different functional groups.
  • Stereoselective Reactions: It has been employed in the stereoselective preparation of (arylamino) derivatives, showcasing its utility in asymmetric synthesis .
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the resulting intermediate.

The synthesis of (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride typically involves the following steps:

  • Formation of Triphenylphosphine: Triphenylphosphine is prepared from phosphorus trichloride and phenylmagnesium bromide.
  • Alkylation: The triphenylphosphine is then reacted with tert-butoxycarbonylmethyl chloride to form the desired phosphonium salt.
  • Quaternization: The final product is obtained by quaternizing the phosphine with hydrochloric acid or another suitable chlorinating agent .

(tert-Butoxycarbonylmethyl)triphenylphosphonium chloride finds applications in:

  • Organic Synthesis: As a versatile reagent for constructing complex organic molecules.
  • Pharmaceutical Chemistry: In the development of new drugs through its role in stereoselective synthesis.
  • Material Science: Potentially used in creating novel materials due to its unique chemical properties .

Several compounds share structural similarities with (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
TriphenylphosphineC18_{18}H15_{15}PBasic phosphine without alkyl or acyl groups
Benzyltriphenylphosphonium chlorideC22_{22}H24_{24}ClPContains a benzyl group instead of tert-butoxycarbonyl
(2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium chlorideC24_{24}H26_{26}ClO2_2PContains an oxo group, differing in reactivity

The presence of the tert-butoxycarbonyl group in (tert-Butoxycarbonylmethyl)triphenylphosphonium chloride distinguishes it from other phosphonium salts, enhancing its reactivity and usefulness in synthetic applications.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35000-37-4

Dates

Modify: 2023-08-16

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